5-Benzoyl-2-iminohexahydropyrimidine 5-Benzoyl-2-iminohexahydropyrimidine
Brand Name: Vulcanchem
CAS No.: 19623-16-6
VCID: VC20746021
InChI: InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H
SMILES: C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7 g/mol

5-Benzoyl-2-iminohexahydropyrimidine

CAS No.: 19623-16-6

Cat. No.: VC20746021

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

5-Benzoyl-2-iminohexahydropyrimidine - 19623-16-6

Specification

CAS No. 19623-16-6
Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
IUPAC Name (2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride
Standard InChI InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H
Standard InChI Key ZUZJSWCFJNUVDF-UHFFFAOYSA-N
SMILES C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl
Canonical SMILES C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl

Introduction

5-Benzoyl-2-iminohexahydropyrimidine is a heterocyclic organic compound with a pyrimidine core modified by a benzoyl group and an imino functional group. Its molecular formula is C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2, and it belongs to the class of hydrogenated pyrimidine derivatives, which are of interest in medicinal chemistry due to their structural similarity to nucleic acid components .

Biological and Pharmacological Relevance

Pyrimidine derivatives are extensively studied for their bioactivity:

  • Antimicrobial potential: Analogous compounds (e.g., thieno[2,3-d]pyrimidines) show activity against bacterial and fungal strains .

  • Anticancer applications: Pyrimidine scaffolds inhibit enzymes like fibroblast growth factor receptor 3 (FGFR3), relevant in bladder cancer .

Hypothetical applications of 5-benzoyl-2-iminohexahydropyrimidine:

  • DNA intercalation: The planar benzoyl group may enable interaction with nucleic acids .

  • Enzyme inhibition: Structural similarity to purine/pyrimidine bases suggests potential as a kinase or reverse transcriptase inhibitor .

Challenges and Research Gaps

  • Synthetic accessibility: No optimized protocols for large-scale production are documented .

  • Biological data: Absence of empirical studies on this specific compound limits mechanistic insights .

Comparative Analysis with Related Compounds

Feature5-Benzoyl-2-iminohexahydropyrimidineThieno[2,3-d]pyrimidine
Core structureHexahydropyrimidineFused thiophene-pyrimidine
Functional groupsBenzoyloxy, iminoVaried (e.g., diamino, acetyl)
Bioactivity reportedNoneAntimicrobial, anticancer

Future Directions

  • Structure-activity relationship (SAR) studies: Systematic modification of the benzoyl and imino groups to enhance potency.

  • Targeted synthesis: Leveraging methods from analogous pyrimidine derivatives .

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